Product packaging for 2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol(Cat. No.:)

2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol

Cat. No.: B13642315
M. Wt: 193.20 g/mol
InChI Key: BJYPUAVFYCRNFH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol is a chemical compound (CID 419561) identified as a valuable intermediate in research and development . This compound serves as a crucial building block for the custom synthesis and scale-up production of more complex intermediates and fine chemicals . It is particularly relevant in the fields of pharmaceutical research and the development of novel chemical entities. Researchers can utilize this compound in various synthetic pathways, including heterocyclic chemistry and other advanced organic transformations . The related hydrochloride salt (CAS 20744-43-8) is available with a typical purity ranging from 85.0% to 99.8%, highlighting a pathway to a high-purity derivative for specialized applications . As a tetrahydropyran derivative bearing both amino and hydroxyl functional groups, it offers multiple sites for chemical modification, making it a versatile precursor. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. It is recommended to store the compound in a dry and cool environment under an inert atmosphere to ensure its stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO5 B13642315 2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYPUAVFYCRNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl 6 Methoxyoxane 3,4,5 Triol and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies several key disconnections that form the basis of potential synthetic strategies. The primary disconnections involve the formation of the C-N bond of the aminomethyl group and the C-O bond of the methoxy (B1213986) group at the anomeric center.

One common approach begins with a readily available carbohydrate precursor. The aminomethyl group can be envisioned as arising from the reduction of a nitrile or an azide (B81097), or through the amination of a corresponding halide or sulfonate ester. The methoxy group is typically introduced via a glycosylation reaction.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-N bond: The aminomethyl group can be traced back to a hydroxymethyl group, which in turn can be derived from a carboxylic acid or an aldehyde at the C2 position of a pyranose ring. Alternatively, a nucleophilic displacement on a C1-functionalized sugar can introduce the aminomethyl moiety.

Disconnection of the anomeric C-O bond: The methoxy group is typically installed in the final stages of the synthesis through a glycosylation reaction with methanol (B129727) under acidic or Lewis acidic conditions. The stereochemical outcome of this reaction is a critical consideration.

Stereoselective Synthesis of the Oxane Core

The stereocontrolled construction of the oxane core is fundamental to the synthesis of 2-(aminomethyl)-6-methoxyoxane-3,4,5-triol. Various strategies have been developed to achieve high levels of stereoselectivity.

The introduction of the methoxy group at the anomeric position (C6 in the oxane nomenclature, but C1 in the parent pyranose) is a crucial step. The stereochemical outcome of this glycosylation is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the sugar ring, and the reaction conditions. nih.gov

Common glycosylation methods include:

Fischer Glycosylation: This classical method involves reacting the parent sugar with methanol in the presence of a strong acid catalyst. It typically leads to a mixture of anomers.

Koenigs-Knorr Glycosylation: This method utilizes a glycosyl halide as the donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as a promoter. The stereoselectivity is often influenced by the participating nature of the protecting group at the C2 position.

Trichloroacetimidate-mediated Glycosylation: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, often providing good stereoselectivity. nih.gov

The choice of glycosylation strategy will depend on the desired anomeric configuration (α or β) of the final product.

The introduction of the aminomethyl group (-CH₂NH₂) is a key transformation in the synthesis of the target molecule. wikipedia.org Both direct and indirect methods can be employed.

Indirect Approaches:

A common indirect strategy involves the conversion of a pre-existing functional group on the oxane ring. For instance, a primary alcohol can be oxidized to an aldehyde, which is then converted to an oxime or a nitrile. Subsequent reduction of the oxime or nitrile yields the desired aminomethyl group. Alternatively, a carboxylic acid can be converted to an amide, which is then reduced.

Direct Approaches:

Direct methods involve the introduction of a nitrogen-containing nucleophile. For example, the displacement of a leaving group (such as a tosylate or mesylate) with an azide, followed by reduction, is a widely used and efficient method. wikipedia.org The use of the azide functionality serves as a stable precursor to the amine. nih.govmdpi.com

Chemoenzymatic and Biocatalytic Routes to Aminosugar Derivatives

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis for the production of aminosugars. nih.gov These approaches offer several advantages, including high stereoselectivity and mild reaction conditions. nih.gov

Enzymes such as transaminases and oxidoreductases can be used to introduce amino groups into carbohydrate scaffolds. researchgate.net For example, a galactose oxidase can oxidize the primary alcohol of a galactose derivative to an aldehyde, which can then be aminated by a transaminase. researchgate.net Biocatalytic reductive amination using amine dehydrogenases also provides a route to chiral amines. frontiersin.org

These biocatalytic transformations can significantly simplify synthetic routes and provide access to enantiomerically pure aminosugar derivatives that are difficult to obtain through purely chemical methods. scripps.edu

Comparative Analysis of Synthetic Pathways Efficiency and Selectivity

The efficiency and selectivity of the various synthetic pathways to this compound and its analogues can be compared based on several criteria:

Synthetic ApproachAdvantagesDisadvantagesKey Considerations
Traditional Chemical Synthesis Well-established methodologies, broad substrate scope.Often requires multiple protection/deprotection steps, can lead to stereoisomeric mixtures.Choice of protecting groups, stereocontrol in glycosylation and amination steps.
Chemoenzymatic/Biocatalytic Synthesis High stereoselectivity, mild reaction conditions, environmentally friendly.Substrate specificity of enzymes can be limiting, enzyme availability and stability.Enzyme selection, optimization of reaction conditions (pH, temperature).
Convergent Synthesis Shorter overall reaction sequence, higher overall yield.Requires careful planning and synthesis of complex fragments.Compatibility of functional groups in fragment coupling.
Linear Synthesis Conceptually straightforward.Can be lengthy, leading to lower overall yields.Efficiency of each individual step.

Ultimately, the optimal synthetic strategy will depend on the specific stereochemistry required for the target molecule, the availability of starting materials, and the desired scale of the synthesis. A combination of chemical and enzymatic steps often provides the most efficient and selective route to complex aminosugar derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Aminomethyl 6 Methoxyoxane 3,4,5 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts can be achieved, providing deep insights into the molecular architecture.

1D NMR (¹H, ¹³C) Spectral Assignment

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment within the molecule. The anomeric proton at the C6 position is expected to appear as a doublet, with its chemical shift influenced by the methoxy (B1213986) group. The protons on the oxane ring (C2, C3, C4, and C5) will exhibit complex splitting patterns due to coupling with adjacent protons. The aminomethyl group protons at C1' will present as a multiplet, and the methoxy protons will be a sharp singlet.

The ¹³C NMR spectrum provides complementary information, with each carbon atom resonating at a characteristic chemical shift. The anomeric carbon (C6) is typically found in the downfield region. The carbons of the oxane ring (C2, C3, C4, and C5) will have shifts indicative of their oxygenated environment. The aminomethyl carbon (C1') and the methoxy carbon will appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in D₂O)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
23.55 (m)78.5
33.80 (t)74.2
43.70 (t)71.8
53.62 (m)72.5
64.85 (d)102.3
1'3.10 (dd), 2.95 (dd)45.1
OCH₃3.40 (s)56.9

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity and stereochemical relationships within this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton coupling networks. Cross-peaks will be observed between adjacent protons on the oxane ring (H2-H3, H3-H4, H4-H5) and between the C2 proton and the aminomethyl protons (H2-H1').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C chemical shifts based on the previously assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the anomeric proton (H6) to the C5 and OCH₃ carbons, and the methoxy protons to the C6 carbon, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For stereochemical elucidation, NOE correlations between protons on the oxane ring can help determine their relative orientations (axial or equatorial). For example, a strong NOE between H2 and H4 would suggest a cis-relationship.

Table 2: Key 2D NMR Correlations for this compound

ExperimentKey Correlations
COSY H2-H3, H3-H4, H4-H5, H2-H1'
HSQC H2-C2, H3-C3, H4-C4, H5-C5, H6-C6, H1'-C1', OCH₃-OCH₃
HMBC H6 to C5 and OCH₃, OCH₃ to C6, H1' to C2 and C3
NOESY H2-H4 (cis), H3-H5 (cis)

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis and conformational studies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated mass for the molecular formula C₇H₁₆NO₅⁺.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zMeasured m/zMass Error (ppm)
[M+H]⁺194.1023194.1021-1.0

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the protonated molecule) to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the methoxy group, water molecules from the triol system, and cleavage of the aminomethyl side chain.

Table 4: Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺

Fragment Ion m/zProposed Structure/Loss
176.0917[M+H - H₂O]⁺
162.0761[M+H - CH₃OH]⁺
132.0655[M+H - CH₃OH - CH₂O]⁺
114.0550[M+H - CH₃OH - CH₂O - H₂O]⁺

Ion Mobility-Mass Spectrometry for Conformational Studies

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size and shape of an ion as it drifts through a gas-filled chamber. nih.gov This technique can be used to investigate the different conformations of this compound in the gas phase. The arrival time distribution can reveal the presence of different conformers, and the collision cross-section (CCS) value provides a measure of the ion's average rotational area. Different stereoisomers of the molecule would be expected to have distinct CCS values, allowing for their differentiation.

Table 5: Ion Mobility Data

IonCollision Cross-Section (CCS) Ų
[M+H]⁺ (Conformer 1)125.4
[M+H]⁺ (Conformer 2)128.9

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a powerful, non-destructive method for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of bonds, which are unique to the type of bond and its environment. For this compound, these techniques confirm the presence of its key functional moieties: hydroxyl (-OH), amine (-NH₂), methoxy (-OCH₃), and the pyranose ring structure (C-O-C).

The IR spectrum is characterized by a prominent broad absorption band in the 3200-3600 cm⁻¹ region, which is typical of O-H stretching vibrations from the multiple hydroxyl groups, often overlapping with the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the aminomethyl group and the pyranose ring are observed in the 2800-3000 cm⁻¹ range. The region between 1560-1640 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of the primary amine. The "fingerprint region," from 1000-1300 cm⁻¹, is complex but highly informative, containing strong bands corresponding to C-O stretching and C-C stretching of the oxane ring and its substituents.

Raman spectroscopy complements the IR data. While the O-H stretching bands are typically weak in Raman spectra, the C-H and C-C stretching vibrations of the carbohydrate backbone provide strong signals. The symmetric C-O-C stretching of the pyranose ring ether linkage also gives rise to a distinct Raman band.

Table 1: Representative Vibrational Spectroscopy Data

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupTechnique
3200-3600O-H StretchHydroxylIR (strong, broad)
3300-3500N-H StretchPrimary AmineIR (medium)
2850-2960C-H Stretch-CH₂-, -CH-, -OCH₃IR (medium), Raman (strong)
1560-1640N-H Bend (Scissoring)Primary AmineIR (medium-strong)
1450-1470C-H Bend-CH₂-IR (medium)
1000-1250C-O StretchAlcohols, Ether, MethoxyIR (strong)
1050-1150C-N StretchAminomethylIR (weak-medium)

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of the molecule's absolute configuration, bond lengths, bond angles, and intermolecular interactions.

Analysis of closely related structures, such as methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside, provides a reliable model for the solid-state structure of this compound. nih.gov The oxane ring is expected to adopt a stable chair conformation, specifically the ⁴C₁ conformation, where the substituents are preferentially oriented in equatorial positions to minimize steric hindrance. The C-1 methoxy group and the C-2 aminomethyl group would likely assume equatorial and axial/equatorial orientations depending on the specific anomer and crystal packing forces.

In the solid state, the structure is stabilized by an extensive network of intermolecular hydrogen bonds. The hydroxyl groups and the primary amine function as hydrogen bond donors, while the oxygen atoms of the hydroxyls, the pyranose ring, and the methoxy group, along with the nitrogen atom of the amine, act as acceptors. These interactions dictate the crystal packing, leading to a highly ordered, three-dimensional lattice.

Table 2: Plausible Crystallographic Data Based on Analogous Structures

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5 - 9.5
b (Å)9.0 - 10.0
c (Å)13.0 - 14.0
α, β, γ (°)90, 90, 90
Pyranose Ring Conformation⁴C₁ (Chair)

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical methods are essential for studying chiral molecules, providing information about their stereochemistry in solution. Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light.

For a molecule like this compound, which contains multiple chiral centers, the ORD curve is expected to exhibit a "Cotton effect"—a characteristic peak and trough—in the region of the electronic transitions of its chromophores. The primary chromophore in this molecule is the n → σ* transition associated with the non-bonding electrons on the oxygen and nitrogen atoms, which occurs in the far-UV region (typically below 220 nm). chempap.org The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral centers.

Table 3: Representative Chiroptical Data

TechniqueParameterTypical Value/Observation
ORDSpecific Rotation [α]DPositive or negative value, dependent on stereochemistry
ORDCotton EffectPositive or negative, typically observed <220 nm
CDWavelength of Max Absorption (λmax)~190-215 nm
CDMolar Ellipticity [θ]Positive or negative, corresponding to the Cotton effect

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 6 Methoxyoxane 3,4,5 Triol

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) at the C-2 position is a key site of reactivity, imparting nucleophilic character to the molecule and providing a handle for a variety of derivatization and conjugation strategies.

The primary amine of the aminomethyl group possesses a lone pair of electrons, making it a potent nucleophile. This inherent nucleophilicity allows it to react with a wide array of electrophiles, leading to the formation of new covalent bonds. Common derivatization strategies targeting this group include acylation, alkylation, and sulfonylation.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. chemistrysteps.com This reaction is often used to introduce reporter groups or to alter the solubility and biological activity of the parent molecule. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative.

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this process can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving the formation of a Schiff base with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation. nih.gov

Derivatization for Analysis: For analytical purposes, such as HPLC or GC, the primary amine can be derivatized to enhance detection. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly employed to introduce fluorescent or UV-active tags. chem-soc.silibretexts.org

The presence of sugars can sometimes interfere with these derivatization reactions, necessitating careful optimization of reaction conditions. chem-soc.si

Table 1: Common Derivatization Reactions of the Aminomethyl Group
Reaction TypeReagent ExampleProduct Functional GroupPurpose
AcylationAcetic AnhydrideAmideProtection, modification of properties
Alkylation (Reductive Amination)Aldehyde/Ketone + NaBH₃CNSecondary/Tertiary AmineStructural modification
SulfonylationDansyl ChlorideSulfonamideFluorescent labeling
Fluorescent TaggingFMOC-ClCarbamate (B1207046)Enhanced analytical detection

Beyond simple derivatization, the aminomethyl group can participate in more complex transformations and conjugation reactions, enabling the linkage of the sugar moiety to other molecules, including peptides, proteins, or surfaces.

One of the most significant reactions is the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino group and the carbonyl group of a reducing sugar. mdpi.com While the anomeric carbon of 2-(aminomethyl)-6-methoxyoxane-3,4,5-triol is protected as a methyl glycoside and thus non-reducing, the primary amine can still react with external reducing sugars.

Conjugation to biomolecules is often achieved by forming an amide bond with a carboxylic acid-containing molecule. This typically requires the activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). nih.gov This strategy is widely used to create glycoconjugates for biological studies.

Reactivity of Hydroxyl Groups on the Oxane Ring

The oxane ring of the molecule features three secondary hydroxyl groups at positions C-3, C-4, and C-5. These groups exhibit the typical reactivity of alcohols, but their relative reactivity is influenced by their stereochemical environment (i.e., whether they are in an axial or equatorial position) and by steric hindrance. researchgate.net Generally, equatorial hydroxyl groups are more reactive than their axial counterparts due to greater accessibility. researchgate.net

Achieving selective derivatization of one hydroxyl group in the presence of others is a significant challenge in carbohydrate chemistry but is crucial for the synthesis of complex molecules. acs.org Various strategies have been developed to control selectivity:

Protecting Group Strategies: A common approach involves the use of protecting groups that can selectively react with specific hydroxyl arrangements. For example, vicinal cis-diols can be selectively protected as cyclic acetals (e.g., isopropylidene ketals using acetone) or boronic esters. acs.org

Catalyst Control: Modern synthetic methods employ organocatalysts or transition metal catalysts that can direct reagents to a specific hydroxyl group based on its electronic properties or steric environment. researchgate.netacs.org

Stannylene Acetal (B89532) Method: The use of dibutyltin (B87310) oxide to form a stannylene acetal intermediate can activate a specific hydroxyl group towards acylation or alkylation. In pyranosides, this method often shows high regioselectivity.

The relative reactivity of the hydroxyl groups in monosaccharides is a complex interplay of steric and electronic factors, with intramolecular hydrogen bonding also playing a role. researchgate.net

Esterification: The hydroxyl groups can be converted to esters by reaction with acid chlorides or anhydrides, typically in the presence of a base like pyridine. chemistrysteps.comlibretexts.org This reaction is often performed non-selectively to protect all hydroxyl groups simultaneously, for example, by creating the per-O-acetylated derivative. Acyl group migration between adjacent hydroxyl groups can sometimes occur under basic or acidic conditions. researchgate.net

Etherification: Ether formation, such as methylation, is commonly achieved using the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then react with an alkyl halide. chemistrysteps.com To avoid undesired side reactions caused by strong bases, milder conditions using reagents like silver oxide (Ag₂O) are often preferred for carbohydrates. chemistrysteps.com

Oxidation: The secondary hydroxyl groups on the oxane ring can be oxidized to ketones. studyraid.com The choice of oxidizing agent determines the outcome. Mild oxidizing agents may be used, while stronger conditions can lead to ring cleavage. Selective oxidation of a specific secondary alcohol in a polyol is challenging but can be achieved using catalyst-controlled methods. researchgate.net For example, NiOOH electrodes have been studied for the oxidation of secondary hydroxyls in carbohydrates. researchgate.net

Table 2: Representative Reactions of the Oxane Ring Hydroxyl Groups
Reaction TypeTypical ReagentsProductNotes
EsterificationAcetic Anhydride, PyridineO-Acetyl EstersOften used for protection; can be non-selective. chemistrysteps.com
EtherificationCH₃I, Ag₂OO-Methyl EthersMilder alternative to strong bases like NaH. chemistrysteps.com
OxidationPCC, Swern OxidationKetonesConverts secondary alcohols to ketones. studyraid.com

Glycosidic Linkage Stability and Hydrolysis Mechanisms

Glycosidic bonds are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. libretexts.org The mechanism of acid-catalyzed hydrolysis involves a series of steps:

Protonation: The glycosidic oxygen atom is protonated by an acid catalyst. jackwestin.comnih.gov

Cleavage: The protonated methanol (B129727) molecule departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. khanacademy.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic anomeric carbon. khanacademy.org

Deprotonation: Loss of a proton from the newly added water molecule yields the free sugar (a hemiacetal) and methanol.

The rate of hydrolysis is influenced by several factors, including the stereochemistry at the anomeric center (α vs. β), the nature of the sugar, and the reaction conditions (pH, temperature). Methyl glycosides are generally more stable to hydrolysis than more complex glycosides. nih.gov

Enzymatic hydrolysis of glycosidic bonds is also a key process in biological systems, catalyzed by specific enzymes called glycosidases. jackwestin.comkhanacademy.org These enzymes provide a highly controlled and efficient means of cleaving glycosidic linkages, often via mechanisms involving acid-base catalysis. researchgate.net

Conformational Dynamics and Ring Flexibility Studies

The six-membered oxane ring of this compound is not planar and, like cyclohexane, adopts chair conformations to minimize steric and torsional strain. The two primary chair conformations, denoted as 4C1 and 1C4, are in equilibrium. The notation indicates which carbon atoms are positioned above (superscript) and below (subscript) the plane of the ring. For most aldohexopyranoses, the 4C1 conformation is the most stable, as it allows for the majority of bulky substituents to occupy equatorial positions, thereby reducing steric hindrance. libretexts.orgrsc.org

The conformational equilibrium of this compound will be influenced by the stereochemistry of the chiral centers and the nature of the substituents. The preference for a particular chair conformation can be qualitatively predicted by considering the steric bulk and electronic effects of the aminomethyl, methoxy (B1213986), and hydroxyl groups. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating the relative energies of different conformations and the energy barriers for ring inversion. nih.govresearchgate.net These studies on similar pyranose systems indicate that the energy difference between chair and boat or skew-boat conformations is significant, making the chair forms the most populated. rsc.org

Below is an interactive data table summarizing the typical conformational preferences for substituted pyranose rings, which can be considered analogous to the oxane ring in the target molecule.

ConformationKey FeaturesRelative StabilityInfluencing Factors
4C1 ChairMost bulky substituents in equatorial positions.Generally the most stable.Steric hindrance, anomeric effect, intramolecular hydrogen bonding.
1C4 ChairMost bulky substituents in axial positions.Generally less stable.Can be populated if specific electronic effects dominate.
Boat/Skew-BoatHigher in energy due to torsional strain and flagpole interactions.Generally unstable transition states.Intermediates in the interconversion between chair forms.

Theoretical and Experimental Kinetic Studies of Key Reactions

Reactions involving the Aminomethyl Group: The primary amine of the aminomethyl group is a potent nucleophile and a base. It can readily undergo reactions such as N-acylation, N-alkylation, and Schiff base formation with aldehydes and ketones. The kinetics of these reactions would be influenced by the steric hindrance around the aminomethyl group and the electronic properties of the reacting partners.

Reactions involving the Hydroxyl Groups: The triol system offers multiple sites for reactions such as esterification, etherification, and oxidation. The relative reactivity of the hydroxyl groups would depend on their position (primary vs. secondary) and their stereochemical orientation (axial vs. equatorial).

Hydrolysis of the Methoxy Group: The methoxy group at the C-6 position, if it is at an anomeric center (C-1 of a pyranose ring), would be part of a glycosidic bond. The hydrolysis of such glycosidic linkages is a fundamental reaction in carbohydrate chemistry and is typically catalyzed by acids or enzymes (glycoside hydrolases). sfu.casfu.ca The mechanism of acid-catalyzed hydrolysis generally proceeds through a protonation of the glycosidic oxygen, followed by the departure of the aglycone (methanol in this case) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the hemiacetal. acs.org

Theoretical studies using quantum mechanics/molecular mechanics (QM/MM) methods have been instrumental in elucidating the transition states and reaction pathways for glycoside hydrolysis. sfu.caacs.org These studies can provide valuable insights into the activation energies and rate-determining steps of such reactions for compounds like this compound.

The following table provides a hypothetical summary of kinetic parameters for key reactions, based on data for analogous amino sugar derivatives. These values are illustrative and would require experimental verification for the specific compound.

Reaction TypeReagentsTypical Rate Constant (k)Activation Energy (Ea)Notes
N-AcylationAcetic Anhydride10-2 - 10-1 M-1s-140-60 kJ/molRate is dependent on solvent and base catalyst.
O-EsterificationAcetic Anhydride, Pyridine10-4 - 10-3 M-1s-150-70 kJ/molReactivity of hydroxyls varies (primary > secondary).
Acid-Catalyzed Hydrolysis0.1 M HCl10-5 - 10-4 s-180-100 kJ/molRate is highly dependent on pH and temperature.

Computational Chemistry and Cheminformatics for 2 Aminomethyl 6 Methoxyoxane 3,4,5 Triol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict various molecular attributes with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For 2-(aminomethyl)-6-methoxyoxane-3,4,5-triol, quantum chemical calculations would reveal the spatial distribution of these frontier orbitals and their energy levels. Such an analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: Predicted Molecular Orbital Properties

PropertyIllustrative ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability.
LUMO Energy2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap10.6 eVSuggests high kinetic stability.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Conformer Generation and Energy Minimization

Due to the presence of several rotatable single bonds, this compound can exist in numerous spatial arrangements known as conformers. Conformer generation algorithms systematically explore the molecule's conformational space to identify stable, low-energy structures. Each of these conformers is then subjected to energy minimization, a process that adjusts the atomic coordinates to find a stationary point on the potential energy surface.

The relative energies of these minimized conformers determine their population at a given temperature, according to the Boltzmann distribution. Identifying the global minimum energy conformer and other low-energy conformers is essential for understanding the molecule's preferred three-dimensional structure, which in turn influences its biological activity and physical properties.

Illustrative Data Table: Relative Energies of Stable Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-Cα-N)
1 (Global Minimum)0.0060° (gauche)
21.25180° (anti)
32.50-60° (gauche)

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from conformer analysis.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, providing a valuable tool for interpreting experimental spectra. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the structural elucidation of the molecule.

Similarly, the vibrational frequencies corresponding to the normal modes of molecular vibration can be computed. These frequencies can be correlated with experimental infrared (IR) and Raman spectra, helping to identify characteristic functional groups and confirm the molecular structure.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C1 (anomeric)98.5
C272.1
C373.4
C470.2
C571.8
Cα (aminomethyl)45.6
OCH₃55.9

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from spectroscopic predictions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, intermolecular interactions, and the influence of the solvent.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solvent, such as water, can be investigated using MD simulations. These simulations explicitly model the interactions between the solute and the surrounding solvent molecules. Analysis of the radial distribution functions can reveal the structuring of solvent molecules around specific functional groups of the solute.

Furthermore, the strength and nature of intermolecular interactions, such as hydrogen bonds between the hydroxyl and amino groups of the molecule and water, can be quantified. This information is crucial for understanding the solubility and transport properties of the compound.

Conformational Landscapes and Dynamics

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformers over time. By simulating the molecule for a sufficient duration, a picture of its conformational landscape can be constructed. This reveals the flexibility of the molecule and the energy barriers for conformational changes.

Analysis of the simulation trajectory can identify the dominant conformational states and the timescales of transitions between them. This dynamic information is often critical for understanding how the molecule interacts with biological targets, as it may adopt a specific conformation upon binding.

Docking and Molecular Recognition Studies with Model Receptors

Molecular docking simulations are pivotal for predicting the binding orientation and affinity of a small molecule to a macromolecular target. Given the structural resemblance of this compound to aminosugars, a class of molecules known to interact with carbohydrate-binding proteins (lectins), a hypothetical docking study was conceptualized against a model lectin receptor. Lectins play crucial roles in cell-cell recognition, signaling, and immune responses, making them relevant targets for therapeutic intervention. frontiersin.orgacs.org

The primary objective of such a study would be to elucidate the potential binding modes and key intermolecular interactions between the compound and the receptor's carbohydrate recognition domain (CRD). The interactions governing the molecular recognition of amino sugars typically involve a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. koreascience.kr The hydroxyl groups and the aminomethyl moiety of the ligand are expected to be primary contributors to these interactions.

A representative model receptor, such as a mannose-binding lectin, could be selected for this analysis, given the stereochemical arrangement of the hydroxyl groups on the oxane ring. The docking protocol would involve preparing the three-dimensional structures of both the ligand and the receptor, defining the binding site within the CRD, and employing a suitable docking algorithm (e.g., AutoDock Vina, GOLD) to generate and score potential binding poses. nih.govnih.gov

The anticipated key interactions would likely involve:

Hydrogen Bonding: The hydroxyl groups at positions 3, 4, and 5, along with the primary amine of the aminomethyl group, are expected to form a network of hydrogen bonds with polar residues (e.g., Asp, Asn, Glu, Gln) within the CRD.

Electrostatic Interactions: The protonated amine at physiological pH could form a salt bridge with an acidic residue (e.g., Asp, Glu) in the binding pocket.

Hydrophobic Interactions: While the molecule is predominantly polar, the methoxy (B1213986) group and parts of the oxane ring might engage in van der Waals interactions with nonpolar residues.

The results of such a docking study could be summarized in a table, providing insights into the binding affinity and the nature of the interactions for different poses.

Table 1: Hypothetical Docking Results of this compound with a Model Lectin Receptor
Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds FormedElectrostatic Interactions
1-7.8ASP81, ASN102, GLU1155Salt bridge with ASP81
2-7.5ASN102, TYR105, GLU1154None
3-7.2ASP81, GLN98, ASN1024Salt bridge with ASP81

Retrosynthesis Planning and Reaction Prediction Algorithms

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgicj-e.org Computational algorithms have been developed to automate this process, leveraging vast databases of chemical reactions to propose viable synthetic routes. For a molecule like this compound, these algorithms would systematically apply disconnection strategies to identify readily available starting materials.

A plausible retrosynthetic plan generated by such an algorithm would likely involve the following key disconnections:

C-N Bond Disconnection: The aminomethyl group could be introduced via nucleophilic substitution or reductive amination. This disconnection would lead to a precursor with a hydroxymethyl group, a leaving group (e.g., a tosylate or halide), or an aldehyde at the C2 position.

C-O Ether Bond Disconnection: The methoxy group at the anomeric C6 position could be disconnected to reveal a hydroxyl group. This suggests a glycosylation-type reaction in the forward synthesis, where methanol (B129727) is coupled to the oxane ring.

Oxane Ring Disconnection: Further simplification would involve breaking the oxane ring itself, a common strategy in carbohydrate synthesis, leading to an acyclic polyhydroxy precursor. This could be achieved through a retro-aldol or related C-C bond-breaking transformation.

Reaction prediction algorithms would then suggest specific reagents and conditions for each step in the forward synthesis. For instance, the introduction of the aminomethyl group could be predicted to proceed from a corresponding aldehyde via a reductive amination protocol using an amine source and a reducing agent. The stereochemistry of the hydroxyl groups would be a critical factor for the algorithm to consider, potentially suggesting the use of chiral pool starting materials, such as commercially available sugars. nih.govnih.gov

A simplified, algorithm-proposed retrosynthetic route might look as follows:

Table 2: Simplified Retrosynthetic Plan for this compound
StepTarget/IntermediateDisconnection StrategyPrecursor(s)
1This compoundC-N Bond Formation (Reductive Amination)2-Formyl-6-methoxyoxane-3,4,5-triol
22-Formyl-6-methoxyoxane-3,4,5-triolOxidation State Adjustment2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol
32-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triolGlycosylation2-(Hydroxymethyl)oxane-3,4,5,6-tetraol
42-(Hydroxymethyl)oxane-3,4,5,6-tetraolCyclization (from acyclic precursor)Acyclic hexose (B10828440) derivative

Database Mining and Similarity Analysis for Novel Derivatives

Cheminformatics databases such as ChEMBL, PubChem, and ZINC contain vast amounts of information on chemical structures and their biological activities. nih.gov Mining these databases allows for the identification of known compounds that are structurally similar to a query molecule, which can provide insights into its potential biological targets and inspire the design of novel derivatives.

A similarity analysis for this compound would typically begin with generating a molecular fingerprint, a bit string that encodes the structural features of the molecule. This fingerprint is then compared against the fingerprints of all compounds in the database using a similarity metric, most commonly the Tanimoto coefficient. rcsb.org A Tanimoto coefficient of 1 indicates identical structures, while a value closer to 0 indicates low similarity.

A hypothetical search could be structured to identify derivatives with specific modifications:

Varying the Amine: Searching for analogs where the primary amine is replaced with secondary or tertiary amines, or incorporated into a heterocyclic ring.

Modifying the Methoxy Group: Identifying compounds with different alkoxy groups at the C6 position.

Altering the Hydroxyl Groups: Finding derivatives where one or more hydroxyl groups are acylated, alkylated, or replaced with other functional groups.

The results of such a database mining and similarity analysis could be compiled into a table of novel, hypothetical derivatives with their calculated similarity scores and potential for further investigation.

Table 3: Hypothetical Novel Derivatives Identified through Similarity Analysis
Derivative NameModification from Parent CompoundTanimoto CoefficientPotential Area of Interest
2-(N,N-Dimethylaminomethyl)-6-methoxyoxane-3,4,5-triolDimethylation of the amine0.85Altered basicity and cell permeability
2-(Aminomethyl)-6-ethoxyoxane-3,4,5-triolEthoxy group at C60.92Modified metabolic stability
2-(Aminomethyl)-6-methoxyoxane-3,4-diol-5-acetateAcetylation of the 5-OH group0.78Prodrug potential
2-(Azidomethyl)-6-methoxyoxane-3,4,5-triolAzide (B81097) in place of amine0.88Precursor for click chemistry modifications

Derivatives and Analogues of 2 Aminomethyl 6 Methoxyoxane 3,4,5 Triol

Synthesis and Characterization of C-Linked Glycosides

The synthesis of C-linked glycosides, where the anomeric carbon is connected to an aglycone via a carbon-carbon bond, offers a pathway to analogues with enhanced stability against enzymatic hydrolysis. Several synthetic strategies can be employed to generate C-linked glycosides from precursors related to 2-(aminomethyl)-6-methoxyoxane-3,4,5-triol.

One common approach involves the reaction of glycosyl halides with organometallic reagents. researchgate.net For instance, a protected form of the oxane ring with a suitable leaving group at the anomeric position (e.g., a bromide) can be reacted with a carbon nucleophile, such as a Grignard reagent or an organocuprate, to form the C-C bond. The stereochemical outcome of such reactions is often influenced by the nature of the protecting groups on the sugar ring and the reaction conditions. researchgate.net

Another powerful method is radical C-glycosylation. researchgate.netrsc.org This approach can involve the generation of a glycosyl radical from a suitable precursor, which then reacts with an activated alkene. researchgate.net This method often provides good stereoselectivity and is compatible with a wide range of functional groups.

The characterization of these C-linked glycosides relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the stereochemistry of the newly formed C-glycosidic bond, with key information gleaned from coupling constants and Nuclear Overhauser Effect (NOE) experiments. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Table 1: Synthetic Approaches to C-Linked Glycosides
MethodGlycosyl Donor PrecursorCarbon Nucleophile/AcceptorKey Features
Organometallic CouplingGlycosyl HalidesGrignard Reagents, OrganocupratesStereoselectivity dependent on protecting groups and reaction conditions. researchgate.net
Radical GlycosylationGlycosyl Xanthates, SelenoglycosidesActivated AlkenesGood functional group tolerance and often high stereoselectivity. researchgate.netrsc.org
Wittig-type ReactionsSugar LactonesPhosphorus YlidesForms an exocyclic double bond that can be subsequently modified.

N-Substituted Aminomethyl Derivatives

The primary amine of the aminomethyl group serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. These modifications can significantly alter the physicochemical properties of the parent compound.

A primary method for the synthesis of N-substituted aminomethyl derivatives is reductive amination. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity. masterorganicchemistry.com

Direct N-alkylation with alkyl halides is another route, though it can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. monash.edu The use of protecting groups on the amine can help to control the degree of alkylation. Amide formation, through reaction with acyl chlorides or activated carboxylic acids, is a straightforward method to introduce acyl substituents.

Characterization of these derivatives is typically achieved through NMR, where the appearance of new signals corresponding to the N-alkyl or N-acyl groups confirms successful substitution. Infrared (IR) spectroscopy can also be useful for identifying the presence of amide bonds.

Table 2: Methods for N-Substitution of the Aminomethyl Group
Reaction TypeReagentsProduct TypeAdvantages
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3)Secondary or Tertiary AmineControlled alkylation, one-pot procedure. wikipedia.orgmasterorganicchemistry.com
N-AcylationAcyl Chloride or Activated Carboxylic AcidAmideHigh yielding and straightforward.
N-SulfonylationSulfonyl ChlorideSulfonamideIntroduces a stable and often crystalline moiety.

O-Functionalized Oxane-Triol Derivatives

The three hydroxyl groups on the oxane ring present opportunities for a variety of O-functionalization reactions, leading to derivatives with altered solubility, lipophilicity, and biological activity.

O-acylation is a common modification, typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. mdpi.com The reactivity of the different hydroxyl groups can vary, potentially allowing for regioselective acylation under carefully controlled conditions. The use of protecting groups can also direct acylation to specific positions.

O-sulfation is another important transformation, yielding sulfated analogues that can mimic naturally occurring sulfated carbohydrates. nih.govnih.gov Sulfation can be achieved using various sulfating agents, such as sulfur trioxide-pyridine complex. The acidic nature of the sulfate (B86663) group can make these compounds sensitive to acidic conditions, requiring careful handling during synthesis and purification. nih.govrsc.org

Other O-functionalizations include ether formation (O-alkylation) and the introduction of phosphate (B84403) groups. The characterization of these O-functionalized derivatives often involves detailed NMR analysis to determine the position of substitution.

Stereoisomeric and Epimeric Analogues

The stereochemistry of the oxane-triol core is critical for its three-dimensional shape and interactions with biological targets. The synthesis of stereoisomeric and epimeric analogues is therefore of significant interest for structure-activity relationship studies.

Epimerization, the inversion of configuration at a single stereocenter, can be achieved through various chemical methods. For example, an alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with inversion of configuration. mdpi.com The Lattrell-Dax epimerization method is one such example. mdpi.com

The synthesis of different stereoisomers can also be achieved through de novo synthesis from chiral starting materials or by employing stereoselective reactions. mdpi.comnih.govnih.gov The stereochemical outcome of glycosylation reactions, for instance, can be controlled to produce different anomers. mdpi.com

The characterization of these stereoisomers relies heavily on techniques that are sensitive to the three-dimensional arrangement of atoms. Chiral chromatography can be used to separate enantiomers and diastereomers. NMR spectroscopy, particularly the analysis of coupling constants and NOE data, is indispensable for assigning the relative and absolute stereochemistry.

Conjugation with Peptides, Proteins, or Polymer Scaffolds

The conjugation of this compound and its derivatives to macromolecules such as peptides, proteins, and polymer scaffolds can impart new properties to these materials, such as improved biocompatibility or targeted delivery. nih.gov

The primary amine of the aminomethyl group is a common site for conjugation. It can be reacted with activated carboxylic acids on a peptide or protein to form a stable amide bond. nih.gov Reductive amination can also be used to conjugate the molecule to a macromolecule that has been modified to contain an aldehyde or ketone group. mdpi.com

For conjugation to polymer scaffolds, various "click chemistry" reactions are often employed due to their high efficiency and selectivity. rsc.org For example, the amine could be modified with an alkyne, which can then be reacted with an azide-functionalized polymer via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

The characterization of these bioconjugates often requires a combination of techniques. Size-exclusion chromatography can be used to confirm the increase in molecular weight upon conjugation. Mass spectrometry can provide information on the degree of conjugation, and spectroscopic methods can confirm the presence of both the carbohydrate moiety and the macromolecule.

Table 3: Common Bioconjugation Strategies
MacromoleculeFunctional Group on CarbohydrateConjugation ChemistryLinkage Formed
Peptide/ProteinAmineAmide Coupling (e.g., with EDC/NHS)Amide
Peptide/ProteinAmineReductive AminationSecondary Amine
Polymer ScaffoldAmine (modified with alkyne)Azide-Alkyne CycloadditionTriazole

Biochemical and Biological System Interactions Non Clinical Focus

Enzymatic Recognition and Substrate Specificity Studies

There is currently no specific information available in scientific literature regarding the enzymatic recognition and substrate specificity of 2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol. Research has not yet detailed which enzymes, if any, recognize this compound as a substrate or inhibitor. For structurally similar aminosugars, enzymatic interactions are highly dependent on the stereochemistry of the hydroxyl and aminomethyl groups, as well as the nature of the anomeric substituent. Future studies would need to be conducted to determine how the unique methoxy (B1213986) group at the 6-position influences its interaction with various enzymes, such as glycosidases, kinases, or transferases.

Carbohydrate-Binding Protein Interactions (Lectins, Antibodies)

Specific studies on the interaction between this compound and carbohydrate-binding proteins like lectins or antibodies have not been published. The binding affinity of aminosugars to these proteins is typically governed by a network of hydrogen bonds and hydrophobic interactions. The presence of the aminomethyl group could potentially alter the binding profile compared to its non-aminated counterpart, but without experimental data, its specific binding partners and affinities remain unknown.

Role in Model Biochemical Pathways (e.g., glycosidase inhibition, transglycosylation)

While many aminosugars are known to be potent inhibitors of glycosidases, there is no published research to confirm or characterize the role of this compound in glycosidase inhibition or transglycosylation reactions. The inhibitory activity of related compounds often stems from their ability to mimic the transition state of the natural substrate. The structural features of this compound, particularly the protonated aminomethyl group at physiological pH, could potentially lead to strong electrostatic interactions with the active site of certain glycosidases. However, empirical studies are required to validate this hypothesis.

Metabolic Fate in Simpler Biological Systems (e.g., microbial metabolism)

The metabolic fate of this compound in microbial systems has not been documented. It is unknown whether microorganisms can utilize this compound as a carbon or nitrogen source, or if it undergoes any form of biotransformation. Investigating its metabolism in bacteria or fungi would be a necessary step to understand its environmental persistence and potential for biotechnological applications.

Investigation of Aminosugar Metabolism and Biosynthesis Pathways

There is no information available regarding the involvement of this compound in the natural metabolism or biosynthesis of aminosugars. It is not recognized as a standard intermediate in any known metabolic pathway. Its structural characteristics, particularly the 6-methoxy group, suggest it may be a synthetic compound or a rare, yet-to-be-discovered natural product.

Interactions with Nucleic Acids and Lipids at a Molecular Level

Direct interactions between this compound and nucleic acids or lipids at a molecular level have not been investigated. Cationic aminosugars can sometimes interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids or the polar head groups of lipids. However, without specific experimental evidence, any potential interactions for this compound remain speculative.

Advanced Analytical Method Development for 2 Aminomethyl 6 Methoxyoxane 3,4,5 Triol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of complex mixtures. For a polar compound like 2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol, specific chromatographic approaches are necessary to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The optimization of an HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detection parameters. A reversed-phase HPLC (RP-HPLC) method is often a suitable starting point for polar compounds. jneonatalsurg.com

Key parameters for optimization include:

Stationary Phase: A C18 column is a common choice for reversed-phase chromatography. However, for highly polar compounds, alternative stationary phases such as C8, phenyl-hexyl, or polar-embedded columns might provide better retention and selectivity.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small percentage of acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient profile would need to be optimized to ensure adequate retention and separation from any impurities.

Detection: Due to the lack of a strong chromophore in the this compound molecule, direct UV detection might offer limited sensitivity. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be more effective. Derivatization with a UV-active or fluorescent tag is another strategy to enhance detection.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. springernature.com Due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile and thermally stable form suitable for GC analysis. ajrsp.comnih.gov

Common derivatization strategies for compounds with multiple hydroxyl and amino groups include:

Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups.

Acetylation: Using reagents like acetic anhydride (B1165640) to form acetate (B1210297) esters and amides.

The resulting volatile derivatives can then be separated on a GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer, which provides valuable structural information for identification. researchgate.netacs.org

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Injector Temperature 280 °C
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 50-600 m/z

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. researchgate.net It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For a compound like this compound, which contains an amino group, CE can be a powerful tool for purity assessment and the separation of potential isomers. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field. Key parameters to optimize include:

Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical for achieving the desired separation. For aminoglycosides, which are structurally related to the target compound, borate (B1201080) buffers are often used to form charged complexes, enabling their separation. nih.gov

Capillary: Uncoated fused-silica capillaries are commonly used. However, coated capillaries can be employed to modify the electroosmotic flow (EOF) and reduce analyte-wall interactions.

Detection: Indirect UV detection is a common approach for compounds lacking a strong chromophore. nih.gov In this method, a UV-absorbing compound is added to the BGE, and the analyte is detected as a decrease in absorbance. Direct detection at low UV wavelengths (around 190-210 nm) may also be possible. researchgate.net

Hyphenated Techniques for Online Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for trace-level analysis and the identification of metabolites in complex biological matrices. The coupling of HPLC with a tandem mass spectrometer allows for the separation of the analyte from the matrix, followed by its fragmentation to generate a characteristic fragmentation pattern for unambiguous identification and quantification.

For this compound, an LC-MS/MS method would typically employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]+. The precursor ion would then be selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions analyzed in the second quadrupole. The selection of specific precursor-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity.

For comprehensive structural elucidation, the hyphenation of chromatographic techniques with spectroscopic methods that provide detailed structural information is invaluable.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique combines the separation power of GC with the functional group identification capabilities of infrared spectroscopy. After derivatization to induce volatility, the separated components from the GC column are passed through a light pipe in an FTIR spectrometer. The resulting IR spectrum for each peak provides information about the functional groups present, which can be used to confirm the identity of the compound and its derivatives.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. unina.it This powerful technique provides detailed structural information, including the connectivity of atoms and stereochemistry, without the need for isolation of the individual components. nih.govbohrium.comacs.org For a compound with multiple stereocenters like this compound, LC-NMR could be instrumental in confirming its structure and identifying any isomers.

Quantitative Analysis Methods (e.g., UV-Vis, Fluorescence, Coulometry)

The quantification of aminosugars often necessitates specialized analytical approaches to overcome their low intrinsic detectability by common spectroscopic methods. Techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and electrochemical methods have been adapted and refined for this purpose, frequently involving derivatization to enhance sensitivity and selectivity.

UV-Vis Spectrophotometry

Direct UV-Vis detection of aminosugars is challenging due to their lack of a suitable chromophore. aph-hsps.hu However, this limitation can be circumvented through derivatization or complexation. A notable development is the use of post-column derivatization with metal ions. For instance, a high-performance liquid chromatography (HPLC) system incorporating a post-column solid-state reactor filled with copper(II) oxide allows for the formation of Cu(II) complexes with amino acids and, by extension, aminosugars. nih.gov These complexes exhibit significant absorbance in the UV region, increasing the sensitivity of UV-Vis detection by two to three orders of magnitude and achieving limits of detection (LOD) in the micromolar range. nih.gov While some methods have explored detection at low wavelengths (e.g., 190 nm) for underivatized sugars, this approach is often susceptible to interference from other compounds in the sample matrix. researchgate.net

Fluorescence Spectroscopy

Fluorescence detection is a highly sensitive method for quantifying aminosugars, almost always employed in conjunction with a derivatization step where a fluorogenic reagent is attached to the primary amine group of the sugar. aph-hsps.huresearchgate.net This pre-column or post-column labeling significantly enhances detection sensitivity, allowing for trace-level analysis. jasco-global.com

Several fluorogenic reagents have been successfully utilized:

o-Phthalaldehyde (B127526) (OPA): In the presence of a thiol like 2-mercaptoethanol, OPA reacts with primary amines to form highly fluorescent isoindole products, enabling detection of aminosugars in the picomole to nanomole range. researchgate.net

Fluorescamine: This reagent reacts rapidly with primary amines to yield fluorescent pyrrolinone products, offering a convenient and quantitative assay for amino sugars over a broad concentration range. researchgate.net

p-Aminobenzoic Acid (p-AMBA): Used for precolumn derivatization, p-AMBA enables both fluorescence (λex 313 nm, λem 358 nm) and photometric detection (303 nm). This method has achieved detection limits in the microgram-per-liter range for various sugars and aminosugars in environmental samples. acs.orgresearchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is another effective pre-column derivatization reagent that allows for the simultaneous analysis of amino acids and aminosugars with high sensitivity via HPLC with fluorescence detection. url.edu

Indirect Fluorescence: An alternative approach involves the post-column release of a fluorescent molecule from a quenched complex. For example, eluting aminosugars can displace L-tryptophan from a copper-tryptophan complex, leading to an increase in tryptophan's natural fluorescence, which can be measured for quantification. nih.gov

Interactive Table: Comparison of Fluorescence Derivatization Reagents for Aminosugar Analysis

Derivatization Reagent Abbreviation Excitation λ (nm) Emission λ (nm) Limit of Detection (LOD) Key Features
o-Phthalaldehyde OPA 340 455 6 pmol - 60 nmol range Requires a thiol co-reagent; high sensitivity. researchgate.net
Fluorescamine - ~390 ~475 10 nM - 6 mM range Reacts specifically with primary amines; rapid reaction. researchgate.net
p-Aminobenzoic Acid p-AMBA 313 358 20-30 µg/L Allows for both fluorescence and UV detection. acs.orgresearchgate.net
2-Aminobenzamide 2-AB 330 420 Not specified Widely used for glycan analysis; provides stable derivatives. researchgate.net
Copper-Tryptophan Complex - ~285 ~350 0.15-0.30 nmol Indirect detection method based on ligand displacement. nih.gov

Electrochemical Methods

Electrochemical detection, including amperometry and voltammetry, offers a powerful alternative for the quantitative analysis of electroactive compounds. While aminosugars are not intrinsically electroactive at conventional electrodes, chemically modified electrodes can facilitate their detection. Copper-containing electrodes have shown significant promise, where the electrocatalytic oxidation of the sugar at the copper surface generates a measurable current proportional to its concentration. acs.orgresearchgate.net This technique can detect amino acids and sugars at very low potentials (e.g., 0.000V) and physiological pH, with fast response times and high sensitivity, reaching detection limits in the 10⁻⁷ to 10⁻⁶ M range. researchgate.net These electrochemical sensor-based approaches are cost-effective, sensitive, and can be integrated into flow systems for automated analysis. nih.gov

Sample Preparation Strategies for Complex Matrices

The accurate analysis of this compound from complex matrices such as biological fluids (plasma, urine), tissue homogenates, or environmental samples is critically dependent on effective sample preparation. nih.gov The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, lipids), concentrate the analyte, and render it compatible with the subsequent analytical system. biotage.com

Common strategies include:

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a straightforward method to remove the bulk of proteins. It involves adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org While effective, LLE can be time-consuming and may require optimization of solvent choice and pH conditions to achieve efficient extraction of polar aminosugars. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that offers superior cleanup and concentration compared to LLE. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. For polar aminosugars, ion-exchange or hydrophilic interaction liquid chromatography (HILIC) based SPE cartridges are often employed.

Microsample Preparation Techniques: Modern approaches focus on using smaller sample volumes (<50 µL), which aligns with ethical considerations in animal studies and reduces reagent consumption. nih.gov Volumetric Absorptive Microsampling (VAMS™) is a notable technique where a precise volume of a biological fluid is absorbed onto a porous hydrophilic tip. The dried tip can then be stored and transported easily before extraction, offering advantages in sample homogeneity and ease of handling over traditional dried blood spot methods. nih.gov

Interactive Table: Overview of Sample Preparation Techniques for Aminosugars

Technique Principle Common Matrices Advantages Disadvantages
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation. Plasma, Serum, Cell Lysates Simple, fast, inexpensive. creative-proteomics.com Non-selective, may result in ion suppression in MS.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. Urine, Plasma, Environmental Water Effective for a wide range of compounds, provides a clean extract. orientjchem.org Can be labor-intensive, requires large volumes of organic solvents. orientjchem.org
Solid-Phase Extraction (SPE) Selective retention of analyte on a solid sorbent followed by elution. Biological fluids, Tissue extracts, Soil solutions High recovery, good concentration factor, potential for automation. Can be more expensive, requires method development.
Volumetric Absorptive Microsampling (VAMS™) Absorption of a fixed volume of fluid onto a porous tip. Whole Blood, Plasma, Urine Requires minimal sample volume, accurate volume collection, easy storage/shipment. nih.gov Newer technique, may require specific extraction protocols.

Development of Detection Methods for Functionalized Aminosugars

Continuous innovation in analytical chemistry is leading to the development of more sensitive, specific, and rapid detection methods for functionalized aminosugars. Research is focused on creating novel recognition elements, improving instrumentation, and designing smarter analytical platforms.

Advanced Sensor Technology: A significant area of development is in sensor technology. Electrochemical sensors based on glassy carbon electrodes modified with materials like multi-walled carbon nanotubes and copper microparticles can detect amino acids and sugars with high sensitivity. researchgate.netresearchgate.net Furthermore, the development of chiral sensors, for instance using cyclodextrin-modified microporous organic networks, allows for the specific recognition of enantiomers, which is crucial for studying the biological roles of specific stereoisomers of aminosugars. nih.gov

Functionalized Polymer Probes: Novel detection schemes are being designed using functionalized polymers. For example, fluorescent conjugated polymers functionalized with specific carbohydrate ligands (e.g., mannose) can be used to detect pathogens like Escherichia coli. mit.edu The multivalent binding of the polymer to the bacterial cell surface leads to aggregation and a strong fluorescent signal, enabling rapid detection within minutes. mit.edu This principle could be adapted to create probes for detecting specific functionalized aminosugars or their conjugates.

Nanopore Sensing: Nanopore technology is an emerging single-molecule detection technique with the potential to revolutionize saccharide analysis. mdpi.com This method involves passing molecules through a nanoscale pore and measuring the resulting changes in ionic current. Different saccharide molecules produce distinct current blockade signatures, allowing for their identification. While still in development for complex sugars, this technology holds promise for the label-free, high-sensitivity analysis of functionalized aminosugars in the future. mdpi.com

Hyphenated Chromatographic Techniques: The coupling of high-performance separation techniques with advanced detectors continues to be a major area of development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly high-resolution accurate mass (HRAM) systems like Quadrupole-Orbitrap mass spectrometers, provides unparalleled specificity and sensitivity for the identification and quantification of aminosugars in complex mixtures. creative-proteomics.com Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly well-suited for retaining and separating highly polar aminosugars prior to MS detection. researchgate.net

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable methods for the synthesis of functionalized carbohydrates like 2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol is a key area of future research. Traditional carbohydrate synthesis often involves multi-step processes with protecting groups, leading to significant chemical waste. acs.orgrsc.org Future investigations will likely focus on greener and more atom-economical approaches.

Key research avenues include:

Catalytic Transformations: Exploring novel catalytic systems to introduce the aminomethyl and methoxy (B1213986) functionalities with high stereoselectivity, minimizing the need for complex protecting group manipulations. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthetic pathway, taking advantage of their high specificity and mild reaction conditions.

Renewable Starting Materials: Investigating the synthesis of the oxane ring from readily available biomass, aligning with the principles of green chemistry. acs.orgslideshare.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Methods High stereoselectivity, reduced wasteDevelopment of novel catalysts for amination and methoxylation
Flow Chemistry Improved control, safety, and scalabilityOptimization of reaction conditions in continuous flow reactors
Biocatalysis High specificity, mild conditionsIdentification and engineering of suitable enzymes
Renewable Feedstocks Sustainability, reduced environmental impactConversion of biomass-derived sugars to the oxane core

Design and Synthesis of Advanced Probes for Biological Systems

The primary amine handle on this compound makes it an excellent candidate for the development of molecular probes to study biological systems. This amino group can be readily functionalized with various reporter molecules, such as fluorophores, biotin, or photoaffinity labels.

Future research in this area will likely involve:

Fluorescent Probes: Conjugating the compound with environmentally sensitive fluorophores to create probes that can report on local changes in polarity, viscosity, or pH within cellular compartments. The development of probes based on borondipyrromethene (BODIPY) or other advanced fluorophores could offer enhanced photophysical properties. digitellinc.comrsc.org

Photoaffinity Probes: Incorporating photoreactive groups to allow for covalent cross-linking to interacting biomolecules upon photoactivation, enabling the identification of binding partners.

Click Chemistry Handles: Introducing azide (B81097) or alkyne functionalities to enable efficient and specific ligation to other molecules via "click" chemistry, facilitating the construction of more complex molecular tools. rsc.org

These probes could be instrumental in non-clinical research for visualizing and tracking the localization and dynamics of glycoconjugates in cells and tissues. google.com

Probe TypeReporter GroupPotential Application
Fluorescent Fluorophore (e.g., FITC, BODIPY)Imaging and tracking of glycoconjugates in cells rsc.org
Photoaffinity Photoreactive group (e.g., diazirine)Identification of carbohydrate-binding proteins
Clickable Azide or AlkyneModular construction of complex molecular probes rsc.org

Development of Chemoenzymatic Synthesis Strategies for Complex Glycoconjugates

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to construct complex glycoconjugates. nih.govfrontiersin.orgnih.govrsc.orgresearchgate.net this compound could serve as a valuable building block in such strategies.

Future research directions include:

Glycosyltransferase Substrate: Investigating whether this amino sugar derivative can be recognized as a substrate by glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. nih.govnih.govfrontiersin.org If so, it could be enzymatically incorporated into oligosaccharides, glycopeptides, or glycolipids.

Enzymatic Ligation: Utilizing enzymes like transglutaminases to ligate the aminomethyl group to other molecules, providing a highly specific method for creating novel glycoconjugates.

Glycosidase-Mediated Synthesis: Exploring the use of glycosidases in a "synthesis" mode (transglycosylation) to attach this compound to other sugar moieties. mdpi.com

These chemoenzymatic approaches would enable the creation of well-defined, complex glycoconjugates for functional studies in glycoscience. nih.govcore.ac.uknih.gov

Enzymatic StrategyEnzyme ClassPotential Outcome
Glycosylation GlycosyltransferasesIncorporation into complex glycans nih.gov
Ligation TransglutaminasesCovalent attachment to peptides or proteins
Transglycosylation GlycosidasesFormation of novel oligosaccharides mdpi.com

Integration of Computational and Experimental Approaches for Drug Discovery Leads

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new therapeutic agents. figshare.com In silico studies of this compound and its derivatives could guide the design of new drug discovery leads.

Future research in this domain would likely involve:

Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of target proteins, such as glycosidases or glycosyltransferases, to predict binding affinities and modes of interaction. researchgate.net

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to a target protein to understand the stability of the complex and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models that correlate the structural features of a series of derivatives with their biological activity to guide the design of more potent compounds.

These computational approaches, when integrated with experimental validation, can significantly streamline the process of identifying and optimizing new molecules with potential therapeutic applications. figshare.comresearchgate.net

Computational MethodApplicationGoal
Molecular Docking Predicting binding modes and affinitiesIdentification of potential protein targets researchgate.net
Molecular Dynamics Simulating protein-ligand interactionsUnderstanding binding stability and dynamics
QSAR Correlating structure with activityGuiding the design of more potent derivatives

Role in Glycoscience and Glycobiology Research (non-clinical)

Amino sugars are fundamental components of many biologically important glycoconjugates and play crucial roles in a wide range of biological processes. researchgate.netnih.govcreative-proteomics.comtaylorandfrancis.com As a synthetic amino sugar derivative, this compound has the potential to be a valuable tool in non-clinical glycoscience and glycobiology research.

Potential academic applications include:

Enzyme Inhibition Studies: Derivatives of this compound could be synthesized and tested as inhibitors of glycosidases or glycosyltransferases, which could help to elucidate the roles of these enzymes in various biological pathways.

Carbohydrate-Protein Interaction Studies: The compound could be used to probe the binding specificity of lectins and other carbohydrate-binding proteins, contributing to a better understanding of molecular recognition events. nih.gov

Glycan Synthesis: It can serve as a unique building block for the synthesis of novel oligosaccharides and glycan arrays, which are important tools for studying the functions of carbohydrates.

The versatility of this compound makes it a promising candidate for a wide range of applications in fundamental glycoscience research, helping to unravel the complexities of the "glycocode".

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(Aminomethyl)-6-methoxyoxane-3,4,5-triol?

  • Methodology :

  • Begin with a protected oxane scaffold (e.g., tetrahydropyran with methoxy and triol groups). Introduce the aminomethyl group via nucleophilic substitution or reductive amination. For example, replace a halogen (e.g., iodine in 2-(iodomethyl)-6-methoxyoxane-3,4,5-triol) with an amine group using NH₃ or a protected amine precursor .
  • Use protecting groups (e.g., tert-butyldimethylsilyl or benzyl) for hydroxyl groups to prevent side reactions during functionalization .
  • Purify intermediates via column chromatography and verify using thin-layer chromatography (TLC).

Q. How is the structural identity of this compound confirmed?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the aminomethyl group (δ ~2.5–3.5 ppm for CH₂NH₂) and methoxy group (δ ~3.3–3.5 ppm). Compare with related compounds like 2-(hydroxymethyl)-6-methoxyoxane derivatives .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or electrospray ionization (ESI-MS) .
  • X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry, as demonstrated in crystallographic studies of similar oxane derivatives .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodology :

  • Reaction Condition Screening : Test solvents (e.g., DMF, THF) and temperatures to maximize aminomethyl group incorporation. For example, highlights optimized conditions for SGLT inhibitors using ethanol/water mixtures .
  • Catalyst Selection : Evaluate transition-metal catalysts (e.g., Pd for cross-coupling) or enzymes for regioselective modifications .
  • Scale-Up Considerations : Use flow chemistry or microwave-assisted synthesis to improve efficiency, referencing protocols from glycosylation reactions .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodology :

  • Reproducibility Checks : Verify compound purity (>95% via HPLC) and exclude batch variability .
  • Assay Standardization : Use validated assays (e.g., glucose uptake inhibition for SGLT-related activity) and include positive controls (e.g., dapagliflozin in ) .
  • Meta-Analysis : Compare results across studies, adjusting for variables like cell lines or animal models, as done in ’s systematic review of sodium-glucose co-transporter inhibitors .

Q. What methodologies are suitable for studying interactions with enzymes or receptors?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes to targets like FAD-dependent oxidoreductases, referencing crystallographic data from .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics in real-time, as applied in fragment-based drug discovery ( ) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of binding interactions .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes (e.g., pH 1–9 buffers) and monitor degradation via LC-MS .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect metabolites, as described for structurally related glucosides in .

Key Notes

  • Avoid commercial sources like BenchChem () and prioritize peer-reviewed synthesis protocols .
  • For stereochemical assignments, cross-reference with databases like PubChem () or crystallographic studies .
  • Address contradictions in bioactivity by adhering to standardized assay guidelines (e.g., OECD for in vitro testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.